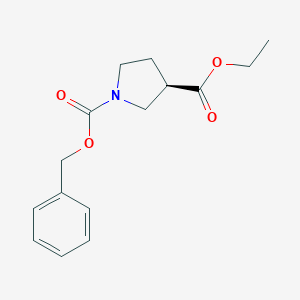
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C9H10Cl2O3S. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride typically involves the chlorination of 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group is hydrolyzed to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 5-chloro-2-ethoxy-4-methylbenzenesulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Hydrolysis: The major product is 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid.
Reduction: The major product is 5-chloro-2-ethoxy-4-methylbenzenesulfonamide.
Scientific Research Applications
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Organic synthesis: It is used as a reagent for introducing the sulfonyl chloride group into organic molecules, which can then undergo further functionalization.
Pharmaceutical research: The compound is employed in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material science: It is used in the preparation of sulfonated polymers and resins, which have applications in ion exchange and catalysis.
Biological studies: The compound is used to modify proteins and peptides by introducing sulfonyl chloride groups, which can react with nucleophilic amino acid residues.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are often used to modify the structure and function of organic molecules, proteins, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-ethoxybenzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
- 2-Ethoxy-4-methylbenzenesulfonyl chloride
Uniqueness
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is unique due to the presence of both chloro and ethoxy substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents with the sulfonyl chloride group makes it a versatile reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3S/c1-3-14-8-4-6(2)7(10)5-9(8)15(11,12)13/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQSCJBSCMFRBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)






![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)




